molecular formula C6H4N2S B15230774 (E)-3-(Thiazol-4-yl)acrylonitrile CAS No. 111601-01-5

(E)-3-(Thiazol-4-yl)acrylonitrile

Cat. No.: B15230774
CAS No.: 111601-01-5
M. Wt: 136.18 g/mol
InChI Key: AHNALCLAQXZQDB-OWOJBTEDSA-N
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Description

(E)-3-(Thiazol-4-yl)acrylonitrile is a versatile chemical building block that integrates two privileged pharmacophores: the thiazole ring and the acrylonitrile group. This combination makes it a compound of significant interest in medicinal chemistry and materials science for developing new therapeutic agents and functional organic materials. In antimicrobial research, derivatives of this compound have shown promising potential as inhibitors against drug-resistant bacterial and fungal strains. The thiazole moiety is a key structural component in several marketed drugs and known for its diverse biological effects, while the acrylonitrile group can engage in hydrogen bonding or hydrophobic interactions, improving the molecule's ability to bind to biological targets . This has led to the investigation of similar 3-aryl-2-(thiazol-2-yl)acrylonitrile derivatives as promising antimicrobial drug candidates targeting serious threats like Methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant tuberculosis . Beyond its biological applications, this compound serves as a valuable synthon in organic electronics. The thiazole core, with its sulfur and nitrogen atoms, contributes specific electronic properties that are advantageous in the design of photoactive materials. Researchers utilize such thiazole-acrylonitrile hybrids in developing new fluorophores with large Stokes shifts and high photostability, which have application prospects in organic light-emitting diodes (OLEDs) and as molecular sensors . The compound is supplied with guaranteed high purity and stability for research applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111601-01-5

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

IUPAC Name

(E)-3-(1,3-thiazol-4-yl)prop-2-enenitrile

InChI

InChI=1S/C6H4N2S/c7-3-1-2-6-4-9-5-8-6/h1-2,4-5H/b2-1+

InChI Key

AHNALCLAQXZQDB-OWOJBTEDSA-N

Isomeric SMILES

C1=C(N=CS1)/C=C/C#N

Canonical SMILES

C1=C(N=CS1)C=CC#N

Origin of Product

United States

Synthetic Methodologies for E 3 Thiazol 4 Yl Acrylonitrile and Its Derivatives

Classical and Contemporary Approaches to Thiazolyl Acrylonitrile (B1666552) Synthesis

The formation of the thiazolyl acrylonitrile scaffold is primarily achieved through established organic reactions that create the core thiazole (B1198619) ring and the α,β-unsaturated nitrile structure.

Knoevenagel Condensation Strategies and Variations

The Knoevenagel condensation is a cornerstone in the synthesis of (E)-3-(Thiazol-4-yl)acrylonitrile and its derivatives. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen atom to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org In this context, the key reactants are a thiazole-aldehyde and an active methylene (B1212753) nitrile, such as malononitrile (B47326) or cyanoacetic acid. wikipedia.org

The reaction is typically catalyzed by a weak base, with piperidine (B6355638) being a common choice. wikipedia.orggrowingscience.com The process generally involves the condensation of a substituted thiazole-4-carbaldehyde with a suitable acetonitrile (B52724) derivative. For instance, the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with various aromatic aldehydes under the influence of a catalyst yields a series of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. researchgate.net The stereoselective formation of the (E)-isomer is often favored under thermal conditions. vulcanchem.com

Research has demonstrated the versatility of this method. For example, derivatives have been synthesized by reacting thiazol-2-ylacetonitrile with furfural (B47365) or 5-arylfurfurals in ethanol (B145695) with a catalytic amount of piperidine, typically by refluxing for one hour. growingscience.com

Table 1: Examples of Knoevenagel Condensation for Thiazolyl Acrylonitrile Synthesis

Aldehyde ReactantAcetonitrile DerivativeCatalyst/SolventConditionsProduct YieldReference
Aromatic Aldehydes2-(Benzo[d]thiazol-2-yl)acetonitrileBasic Alumina (B75360)Solvent-free, Microwave50-75% researchgate.net
FurfuralThiazol-2-ylacetonitrilePiperidine / EthanolReflux, 1h65% growingscience.com
5-(p-tolyl)furfural(4-Furan-2-yl-thiazol-2-yl)-acetonitrilePiperidine / Ethanol-DMFReflux, 1h75% growingscience.com

Multicomponent Reaction Pathways for Heterocyclic Integration

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex heterocyclic structures. researchgate.netfrontiersin.org These reactions are valuable for creating diverse molecular libraries from simple precursors. researchgate.net

For the synthesis of functionalized thiazole derivatives, a one-pot multicomponent reaction has been developed involving aldehydes, benzoylisothiocyanate, and alkyl bromides. nih.gov This reaction proceeds in the presence of a catalyst, such as KF/Clinoptilolite nanoparticles, in water at elevated temperatures, producing thiazole derivatives in good to excellent yields and in a short timeframe. nih.gov While not directly producing this compound, this method exemplifies a powerful strategy for constructing the core thiazole ring, which can then be further functionalized. The versatility of MCRs allows for the integration of various structural elements in a single step, which is a significant advantage in synthetic chemistry. researchgate.netnih.gov

Table 2: Multicomponent Synthesis of Thiazole Derivatives

AldehydeIsothiocyanateAlkyl BromideCatalystConditionsYieldReference
Benzaldehyde (B42025)BenzoylisothiocyanateEthyl bromoacetateKF/Clinoptilolite NPsWater, 100°C92% nih.gov
4-ChlorobenzaldehydeBenzoylisothiocyanateEthyl bromoacetateKF/Clinoptilolite NPsWater, 100°C94% nih.gov
4-NitrobenzaldehydeBenzoylisothiocyanateEthyl bromoacetateKF/Clinoptilolite NPsWater, 100°C90% nih.gov

Synthesis of Thiazole-Containing Acetonitrile Precursors

The synthesis of the target acrylonitrile often relies on the availability of key precursors, namely thiazole-containing acetonitriles like 2-(thiazol-4-yl)acetonitrile. The construction of the thiazole ring itself is a fundamental step. The Hantzsch thiazole synthesis is a prominent and widely used method, which involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org This method can be adapted to produce thiazoles with various substituents.

Another classical approach is the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com For the specific precursor needed for the Knoevenagel condensation, 2-(benzo[d]thiazol-2-yl)acetonitrile has been utilized as a starting material for the synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. researchgate.net The synthesis of this precursor involves establishing the thiazole ring system with a methyl group at the 2-position, which is then halogenated and subsequently converted to the acetonitrile moiety.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of chemical syntheses, advanced techniques such as microwave-assisted synthesis and solvent-free reactions have been increasingly adopted.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govjmrionline.com

This technique has been successfully applied to the synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles via the Knoevenagel condensation. researchgate.net In one study, the reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and various aromatic aldehydes was carried out under microwave irradiation in solvent-free conditions, resulting in moderate to good yields within a significantly shortened timeframe. researchgate.net Similarly, various thiazole and triazole derivatives have been synthesized efficiently using microwave assistance, with reaction times dropping from several hours to mere minutes and yields improving significantly. nih.govmdpi.com For example, a one-pot, three-component synthesis of thiazolyl-pyridazinediones was achieved in 4-8 minutes using a microwave oven. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield (Microwave)Reference
Synthesis of Triazole DerivativesSeveral hours33-90 seconds82% nih.gov
Synthesis of Thiazolyl-pyridazinedionesNot specified4-8 minutesHigh mdpi.com
Knoevenagel Condensation of Thiazolyl AcetonitrileNot specifiedNot specified50-75% researchgate.net
Synthesis of Triazolo-thiadiazolesNot specified2-3 minutesHigh jmrionline.com

Solvent-Free Reaction Conditions for Enhanced Efficiency

Conducting reactions without a solvent, known as solvent-free or solid-state reaction conditions, offers significant environmental and economic benefits. It reduces waste, eliminates the cost of solvent purchase and disposal, and can sometimes lead to higher reactivity and selectivity.

Solvent-free conditions have been effectively paired with microwave irradiation for the synthesis of thiazolyl acrylonitriles. A series of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles were synthesized by Knoevenagel condensation using basic alumina as a solid support under solvent-free microwave conditions. researchgate.net This approach not only aligns with the principles of green chemistry but also provides the products in moderate yields and good purity with considerably short reaction times. researchgate.net Other research has also highlighted the one-pot synthesis of aryl-triazole-1,3,4-thiadiazoles under solvent-free and microwave-irradiated conditions, achieving the desired products in just 2-3 minutes with improved yields. jmrionline.com

Catalytic Systems in this compound Synthesis

The synthesis of this compound and its analogs frequently employs the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The choice of catalyst in this process is pivotal for the reaction's success, influencing both reaction rates and, in some instances, the stereochemical outcome.

A common catalytic approach involves the use of weak bases. Piperidine, for example, is frequently utilized in catalytic amounts to facilitate the condensation between a thiazole-containing acetonitrile and an aldehyde. growingscience.compurkh.com It functions by deprotonating the active methylene group of the acetonitrile, generating a nucleophilic carbanion that subsequently attacks the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes elimination of a water molecule to yield the acrylonitrile product.

In addition to organic bases, Lewis acids have also been explored as catalysts in the synthesis of related heterocyclic acrylonitriles. While not extensively documented specifically for this compound, the use of Lewis acids like aluminum chloride (AlCl₃), magnesium chloride (MgCl₂), and ferric chloride (FeCl₃) has been reported to catalyze similar condensations, sometimes in conjunction with ultrasound irradiation to enhance reaction efficiency. nih.gov Palladium(II) complexes have also been noted for their role as mild Lewis acid catalysts in various organic transformations that could be applicable to this synthesis. nih.gov

The following table summarizes representative catalytic systems employed in the synthesis of thiazole-containing acrylonitriles:

Catalyst TypeSpecific Catalyst Example(s)Role in ReactionReference(s)
Weak Organic Base PiperidinePromotes deprotonation of the active methylene group in the acetonitrile derivative. growingscience.compurkh.com
Lewis Acid AlCl₃, MgCl₂, FeCl₃Activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. nih.gov
Palladium Complex Pd(II) complexesActs as a mild Lewis acid catalyst. nih.gov

Stereoselective Synthesis and Geometric Isomer Control of Acrylonitrile Derivatives

The geometry of the carbon-carbon double bond in acrylonitrile derivatives is a critical aspect of their synthesis, as the (E) and (Z) isomers can exhibit different physical, chemical, and biological properties. studysmarter.co.uk In the context of 3-(thiazol-4-yl)acrylonitrile, achieving a high stereoselectivity for the desired (E)-isomer is a significant synthetic goal.

The Knoevenagel condensation, a primary method for synthesizing these compounds, often provides a degree of stereocontrol. The reaction mechanism typically proceeds through an intermediate that can lead to either the (E) or (Z) isomer. The thermodynamic stability of the final product often dictates the major isomer formed. In many cases, the (E)-isomer is the more thermodynamically stable product due to reduced steric hindrance between the substituents on the double bond, leading to its preferential formation.

For instance, studies on the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aldehydes have shown that the nature of the aldehyde can influence the E/Z ratio. mdpi.com Condensation with furan-2-carbaldehyde or thiophene-2-carbaldehydes resulted in the exclusive formation of the E-isomers. mdpi.com However, when benzaldehyde or para-substituted benzaldehydes with electron-donating groups were used, a mixture of E/Z isomers was obtained, with the E-isomer being the predominant product. mdpi.com This suggests that electronic and steric factors of the reactants play a crucial role in determining the stereochemical outcome.

In some synthetic strategies for related acrylonitrile derivatives, the choice of the base has been shown to exclusively produce one geometric isomer over the other. For example, a sodium carbonate (Na₂CO₃)-promoted addition of phenols to propiolonitriles yielded exclusively (Z)-3-aryloxy-acrylonitriles, while a 1,4-diazabicyclo[2.2.2]octane (DABCO)-promoted reaction afforded mainly the (E)-isomers. rsc.org Although this specific example does not involve a thiazole moiety, it highlights the potential for catalyst-controlled stereoselectivity in acrylonitrile synthesis.

The following table outlines factors influencing the geometric isomer control in the synthesis of acrylonitrile derivatives:

Influencing FactorObservationExampleReference(s)
Reactant Structure The electronic and steric properties of the aldehyde and acetonitrile components.Exclusive formation of E-isomers with furan-2-carbaldehyde, while benzaldehyde gives E/Z mixtures. mdpi.com
Thermodynamic Stability The (E)-isomer is often the more thermodynamically stable product, leading to its preferential formation under equilibrium conditions.Predominant formation of the E-isomer in Knoevenagel condensations. mdpi.com
Catalyst/Base Selection The choice of base can dictate the stereochemical outcome.Na₂CO₃ promotes Z-isomer formation, while DABCO favors the E-isomer in the synthesis of 3-aryloxy-acrylonitriles. rsc.org

Chemical Reactivity and Transformation of E 3 Thiazol 4 Yl Acrylonitrile

Electrophilic and Nucleophilic Reactions of the Acrylonitrile (B1666552) Moiety

The acrylonitrile portion of (E)-3-(thiazol-4-yl)acrylonitrile is an α,β-unsaturated nitrile system, which makes it susceptible to both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and the α-carbon nucleophilic.

Nucleophilic additions, particularly Michael additions, are a common reaction pathway for α,β-unsaturated nitriles. Various nucleophiles, such as thiols, amines, and carbanions, can add to the β-carbon of the acrylonitrile moiety. For instance, the thia-Michael addition, involving the conjugate addition of a thiol to an activated alkene, is a well-established method for forming carbon-sulfur bonds. nih.govbuchler-gmbh.com While specific studies on this compound are limited, related compounds like (E)-2-(benzo[d]thiazol-2-yl)-3-(4-morpholinophenyl)acrylonitrile have been shown to react with endogenous thiols via thiol-addition to the double bond. researchgate.net

Electrophilic additions to the acrylonitrile moiety are less common due to the electron-deficient nature of the double bond. However, under certain conditions, reactions such as halogenation can occur. The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products.

Cycloaddition Reactions Involving the α,β-Unsaturated Nitrile System

The α,β-unsaturated nitrile system in this compound serves as an excellent dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. nih.govnih.gov

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

A significant area of research has been the 1,3-dipolar cycloaddition of azomethine ylides to thiazolylacrylonitrile derivatives. nih.govacs.orgnih.gov Azomethine ylides, often generated in situ from the condensation of an α-amino acid (like N-methylglycine or sarcosine) and an aldehyde or ketone (such as isatin), react with the electron-deficient alkene of the acrylonitrile moiety to form highly functionalized pyrrolidine (B122466) rings. nih.govnih.gov These reactions are particularly valuable for the synthesis of complex spiro-heterocyclic systems, such as spiro[indoline-3,2'-pyrrolidines]. nih.gov

The reaction is typically a three-component process where isatin, an N-substituted glycine, and the thiazolylacrylonitrile derivative are reacted in a suitable solvent like absolute ethanol (B145695) to afford novel spirooxindole-pyrrolidine-benzothiazole hybrids in moderate to excellent yields. nih.gov

Regioselectivity and Diastereoselectivity in Cycloaddition Processes

The 1,3-dipolar cycloaddition reactions of azomethine ylides with this compound analogs exhibit high levels of selectivity.

Regioselectivity: The reaction is highly regioselective, with the nucleophilic carbon of the azomethine ylide exclusively attacking the less hindered and more electrophilic β-carbon of the acrylonitrile moiety. nih.govacs.org This leads to the formation of a single regioisomer. Computational studies, including the analysis of global and local electrophilicity and nucleophilicity descriptors, support this observed regioselectivity. nih.govacs.org The reaction is classified as polar, with electron density flowing from the azomethine ylide (nucleophile) to the thiazolylacrylonitrile (electrophile). nih.govacs.org

Diastereoselectivity: The cycloaddition process is also diastereoselective, leading to the formation of specific stereoisomers. nih.govacs.org The reaction typically produces a mixture of exo and endo cycloadducts, with the exo isomer often being the major product. nih.gov The diastereoselectivity is influenced by the substitution pattern on the aryl group of the dipolarophile. The stereochemistry of the newly formed chiral centers in the pyrrolidine ring is predictable based on the trans geometry of the starting (E)-acrylonitrile. acs.org

Dipolarophile (Ar group)Combined Yield (%)Diastereomeric Ratio (exo:endo)

Table 1: Yields and Diastereomeric Ratios for the 1,3-Dipolar Cycloaddition of Azomethine Ylide with various (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles. Data is illustrative and based on findings for analogous benzothiazole (B30560) derivatives. nih.gov

Transformations Involving the Thiazole (B1198619) Heterocycle

The thiazole ring in this compound is an aromatic heterocycle that can undergo various transformations, although its reactivity is influenced by the electron-withdrawing acrylonitrile substituent. Generally, the thiazole ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing substituents. For 2-substituted thiazoles, electrophilic attack typically occurs at the C5 position. Reactions such as halogenation and nitration are possible transformations.

Furthermore, the thiazole ring can be synthesized through various methods, with the Hantzsch thiazole synthesis being a common approach. acs.org This involves the condensation of an α-haloketone with a thioamide.

Functionalization and Derivatization Strategies for Structural Modification

This compound and its derivatives are versatile scaffolds for the synthesis of new molecules with potential biological activity. growingscience.comnih.gov The presence of the acrylonitrile moiety and the thiazole ring allows for a wide range of functionalization and derivatization strategies.

The Knoevenagel condensation is a key reaction for the synthesis of this compound and its analogs. growingscience.comnih.gov This reaction involves the condensation of an active methylene (B1212753) compound, such as a thiazolylacetonitrile, with an aldehyde in the presence of a base catalyst like piperidine (B6355638). growingscience.com This methodology allows for the introduction of various substituents on the β-carbon of the acrylonitrile moiety, leading to a diverse library of derivatives.

Further derivatization can be achieved through reactions involving the nitrile group, such as hydrolysis to the corresponding carboxylic acid or reduction to an amine. The thiazole ring itself can be modified, for example, through N-alkylation to form thiazolium salts. These modifications can significantly alter the physicochemical and biological properties of the parent molecule, making them valuable for applications in medicinal chemistry and materials science.

Spectroscopic and Structural Elucidation of E 3 Thiazol 4 Yl Acrylonitrile Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR spectroscopy are fundamental for determining the basic skeleton of (E)-3-(thiazol-4-yl)acrylonitrile compounds. The chemical shifts (δ) in ppm, coupling constants (J) in Hertz, and signal multiplicities provide a wealth of structural information.

In a related series of (E)-3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives, the vinyl proton typically appears as a singlet around δ 8.0-8.2 ppm. nih.gov The aromatic protons of the thiazole (B1198619) and other substituted rings will resonate in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns depending on the substitution. nih.gov For instance, in a study of (Z)-3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile, the vinyl proton was observed at δ 7.78 ppm. mdpi.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The nitrile carbon (C≡N) is characteristically found in the range of δ 112-120 ppm. mdpi.com The carbons of the double bond will have distinct chemical shifts, and the carbons of the thiazole ring will also show characteristic resonances. In a similar acrylonitrile (B1666552) derivative, the carbons of the C=C double bond were observed at approximately δ 81.70 ppm and δ 159.05 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Acrylonitrile Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
(E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile Vinyl-H: 8.11 (s) C≡N: 118.5, C=C: 108.9, 143.6 nih.gov

Note: The data presented is for structurally related compounds and serves to illustrate the expected chemical shift ranges for this compound.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. This is crucial for tracing out the spin systems within the thiazole ring and the acrylonitrile moiety. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of a proton's signal to its attached carbon atom, greatly simplifying the interpretation of both ¹H and ¹³C spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule, such as linking the protons on the acrylonitrile double bond to the carbons of the thiazole ring. columbia.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This is the definitive NMR experiment for determining the (E/Z) stereochemistry of the double bond in 3-(thiazol-4-yl)acrylonitrile by observing the spatial proximity of specific protons across the double bond.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

For this compound, the most characteristic absorption bands would be:

C≡N stretch : A sharp, medium-intensity band in the region of 2210-2260 cm⁻¹. In similar acrylonitrile derivatives, this peak is observed around 2222-2254 cm⁻¹. nih.govmdpi.com

C=C stretch : The stretching vibration of the carbon-carbon double bond in the acrylonitrile moiety would appear in the 1600-1680 cm⁻¹ region.

C-H stretch (alkenyl) : The C-H stretching of the vinyl protons would be observed above 3000 cm⁻¹. mdpi.com

Thiazole ring vibrations : The characteristic stretching and bending vibrations of the thiazole ring would appear in the fingerprint region (below 1600 cm⁻¹).

Table 2: Characteristic IR Frequencies for Acrylonitrile Derivatives

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Reference
Nitrile (C≡N) Stretch 2210-2260 nih.govmdpi.com
Alkene (C=C) Stretch 1600-1680

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the cleavage of the molecule at various points, with characteristic fragments corresponding to the thiazole ring and the acrylonitrile side chain. The study of fragmentation pathways in related heterocyclic compounds can provide insights into the expected fragmentation of this compound. uvic.canih.gov

In a study of related acrylonitrile derivatives, the molecular ion peak [M]⁺ was readily identified. nih.gov The fragmentation patterns of similar heterocyclic systems often involve the loss of small neutral molecules. uvic.ca

X-ray Crystallography for Absolute Configuration and Crystal Structure Determination

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized compound. nih.gov

For this compound (C₆H₄N₂S), the calculated elemental composition would be:

Carbon (C): 52.92%

Hydrogen (H): 2.96%

Nitrogen (N): 20.57%

Sulfur (S): 23.55%

Experimental values that are within ±0.4% of the calculated values are generally considered acceptable.

Table of Compounds

Compound Name
This compound
(E)-3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
(Z)-3-Phenyl-2-(1H-tetrazol-5-yl)acrylonitrile
(E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
Acrylonitrile
Carbon
Hydrogen
Nitrogen

Theoretical and Computational Chemistry Studies on E 3 Thiazol 4 Yl Acrylonitrile

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe its electronic properties. For related thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate optimized geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These calculations provide the foundational data for all other theoretical analyses. Without a specific study on (E)-3-(Thiazol-4-yl)acrylonitrile, its precise optimized geometry and electronic configuration remain uncharacterized.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Analysis of related molecules often shows that the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. For this compound, such an analysis would reveal its potential as an electron donor or acceptor, but specific HOMO-LUMO energy values are not available.

Computational Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations can predict spectroscopic data, which serves as a powerful tool for confirming the structure of newly synthesized compounds. DFT methods can simulate infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netdntb.gov.ua For various thiazole and acrylonitrile (B1666552) compounds, researchers have found good agreement between theoretically predicted spectra and experimental results. researchgate.netnih.gov A computational study on this compound would provide a theoretical benchmark for its spectroscopic identification.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand how a reaction proceeds and what factors control its speed and outcome. This is particularly useful for designing synthetic routes or understanding metabolic pathways. For instance, studies on related acrylonitrile derivatives have investigated mechanisms like thiol-addition reactions. researchgate.net A transition state analysis for reactions involving this compound would clarify its reactivity patterns, but such studies have not been found.

Molecular Electrostatic Potential (MESP) Surface Analysis for Intermolecular Interactions

A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks, which are fundamental to molecular recognition and biological activity. For this compound, an MESP analysis would identify the likely sites for interaction with biological targets or other molecules, but specific MESP maps are not available in the literature.

Theoretical Studies on Stereochemical Stability and Isomerization

The "(E)" designation in the compound's name refers to its stereochemistry around the carbon-carbon double bond. Theoretical studies can quantify the relative stability of the E and Z isomers by calculating their ground-state energies. In some cases, computational analysis has revealed that one isomer is significantly more stable than the other. For example, a study on a related benzothiazole (B30560) acrylonitrile derivative found the (Z)-isomer to be more stable by 2.61 kcal/mol. researchgate.net A similar investigation for this compound would be necessary to confirm the stability of the E-isomer and calculate the energy barrier for isomerization to the Z-isomer.

Future Perspectives and Emerging Research Avenues for E 3 Thiazol 4 Yl Acrylonitrile

Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability

The future of chemical manufacturing hinges on the development of green and sustainable processes. For (E)-3-(Thiazol-4-yl)acrylonitrile and its derivatives, research is shifting away from classical, often wasteful, synthetic routes towards methodologies that maximize efficiency and minimize environmental impact. Key to this evolution is the focus on atom economy and the use of eco-friendly techniques.

Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. Traditional multi-step syntheses often suffer from poor atom economy, generating significant chemical waste. To counter this, researchers are exploring one-pot syntheses and catalytic systems that proceed with high selectivity and yield.

Emerging sustainable synthetic techniques include:

Biocatalysis : The use of enzymes or whole-cell systems as catalysts offers mild reaction conditions, high specificity, and biodegradability. For instance, chitosan-derived hydrogels have been employed as eco-friendly, reusable biocatalysts for synthesizing thiazole (B1198619) derivatives under ultrasonic irradiation, leading to rapid reaction times and high yields. nih.gov

Microwave and Ultrasound-Assisted Synthesis : These non-conventional energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. researchgate.netmdpi.org The Knoevenagel condensation, a key reaction for synthesizing acrylonitrile (B1666552) derivatives, has been shown to benefit significantly from microwave irradiation. mdpi.org

Green Solvents : Replacing volatile and toxic organic solvents is a major goal of sustainable chemistry. Deep eutectic solvents (DESs) and ionic liquids are being investigated as benign reaction media for thiazole synthesis, sometimes allowing for easier product isolation and catalyst recycling. northwestern.edu

Heterogeneous Catalysis : Developing solid-supported catalysts, such as metal-organic frameworks (MOFs) or nanoparticles on a solid support, facilitates easy separation and reuse, reducing waste and cost. nih.gov For example, an amino-bifunctionalized MOF has demonstrated excellent catalytic activity for Knoevenagel condensations at room temperature with very short reaction times. nih.gov

The table below compares traditional and emerging synthetic approaches, highlighting the advantages of green methodologies.

FeatureConventional SynthesisGreen/Sustainable SynthesisResearch Findings
Energy Source Conventional heating (oil baths)Microwaves, UltrasoundAccelerated reaction rates, reduced energy consumption. researchgate.netmdpi.org
Catalyst Homogeneous bases (e.g., piperidine)Reusable biocatalysts, heterogeneous catalysts (e.g., MOFs)Catalyst can be easily separated and reused for multiple cycles. nih.govnih.gov
Solvent Volatile organic solvents (e.g., toluene)Ethanol (B145695), Deep Eutectic Solvents, or solvent-freeReduced environmental impact and improved safety. northwestern.edunih.gov
Reaction Time Several hours to daysMinutes to a few hoursSignificant improvement in process efficiency. nih.govnih.gov
Atom Economy Often moderate to lowHigher, especially in one-pot reactionsLess waste generated per unit of product.

By embracing these novel methodologies, the synthesis of this compound can become more economically viable and environmentally responsible, opening up wider applications.

Exploration of Unconventional Reactivity Pathways and Supramolecular Assembly

Beyond established synthetic routes, researchers are exploring the unconventional reactivity of the thiazolyl acrylonitrile scaffold to build molecular complexity and to direct the formation of ordered, functional superstructures.

The electron-deficient nature of the acrylonitrile's carbon-carbon double bond makes it susceptible to a range of reactions beyond simple condensation. Emerging areas of interest include visible-light photoredox catalysis, which can initiate novel transformations under exceptionally mild conditions. nih.gov Such approaches could enable the dual functionalization of the alkene, adding new chemical handles for further modification or for tuning the material's properties. nih.gov Furthermore, theoretical studies on the photochemical isomerization of acrylonitrile suggest that light can be used to trigger reversible structural changes, a pathway that could be exploited in photoswitchable materials. longdom.org

In the realm of materials science, supramolecular assembly and crystal engineering are paramount. These disciplines focus on understanding and controlling the non-covalent interactions (e.g., hydrogen bonds, π-π stacking, halogen bonds) that govern how molecules pack in the solid state. For thiazole derivatives, studies have shown that specific interactions, such as C-H···N hydrogen bonds and π-stacking between the aromatic rings, can direct the formation of well-defined architectures like dimers, ribbons, or three-dimensional arrays. beilstein-journals.orgmt.com

By rationally designing the substituents on the this compound core, it is possible to program these interactions to achieve desired solid-state structures and properties. For example, introducing hydrogen bond donors and acceptors can enforce specific packing motifs, influencing properties like solubility, melting point, and even charge transport in organic electronic devices. The systematic study of how different functional groups guide assembly is a key future direction. nih.govmt.com

Interaction TypeDescriptionPotential Impact on this compound
π-π Stacking Attractive, non-covalent interaction between aromatic rings.Influences electronic properties for applications in organic semiconductors.
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom (N, O).Controls crystal packing, leading to predictable supramolecular structures (e.g., ribbons, sheets). beilstein-journals.orgmt.com
Halogen Bonding Non-covalent interaction involving a halogen atom as an electrophilic species.Provides an additional tool for directing crystal assembly and fine-tuning solid-state architecture. nih.gov
Photochemical Isomerization Light-induced E/Z isomerization around the C=C double bond.Enables the creation of photoswitchable materials where properties can be altered by light. longdom.org

Advanced Characterization Techniques and In Situ Monitoring of Reactions

A deeper understanding of both the synthesis and function of this compound derivatives requires the use of sophisticated analytical tools. While standard techniques like NMR and mass spectrometry remain essential for structural confirmation, advanced methods are providing unprecedented insight into reaction mechanisms and material properties.

For detailed structural analysis in the solid state, single-crystal X-ray diffraction is indispensable, providing precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that define the supramolecular assembly. beilstein-journals.orgnih.govnih.gov To complement experimental data, computational methods such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis are used to visualize and quantify these non-covalent interactions, aiding in the rational design of new materials. nih.gov

A significant leap forward is the adoption of Process Analytical Technology (PAT) , which involves the in situ (in the reaction vessel) and real-time monitoring of chemical reactions. longdom.orgmt.comrsc.org Rather than relying on offline analysis of discrete samples, PAT tools provide continuous data on the consumption of reactants and the formation of intermediates and products. Techniques like in situ Raman and FTIR spectroscopy are particularly powerful for this purpose. beilstein-journals.orgmdpi.comnih.gov For instance, the Knoevenagel condensation can be monitored in real-time by tracking the characteristic vibrational frequencies of the nitrile (C≡N) and carbonyl (C=O) groups of the reactants and products. researchgate.netbeilstein-journals.org This allows for precise determination of reaction kinetics, identification of transient intermediates, and rapid optimization of reaction conditions, ultimately leading to more robust and efficient processes. researchgate.netnih.govresearchgate.net

TechniqueApplicationInformation Gained
Single-Crystal X-ray Diffraction Solid-state structure determinationPrecise 3D molecular structure, crystal packing, intermolecular distances. nih.govnih.gov
2D NMR (COSY, HSQC, HMBC) Complex structure elucidation in solutionConnectivity between protons and carbons, long-range correlations.
Computational Modeling (DFT) Analysis of electronic structure and interactionsEnergetics of non-covalent bonds, prediction of spectral properties. nih.gov
In Situ Raman/FTIR Spectroscopy Real-time reaction monitoring (PAT)Reaction kinetics, detection of intermediates, endpoint determination. beilstein-journals.orgmdpi.comnih.gov

Integration with Nanoscience and Surface Chemistry Research

The unique properties of the thiazolyl acrylonitrile scaffold make it an attractive candidate for integration into nanomaterials and for the functionalization of surfaces. This research avenue bridges molecular chemistry with materials engineering, opening doors to advanced applications in electronics, sensing, and biomedicine.

One promising area is the development of functionalized nanoparticles . For example, the sulfur atom in the thiazole ring can act as a soft ligand, enabling the molecule to anchor to the surface of semiconductor quantum dots (QDs) or metallic nanoparticles. nih.govnih.gov By coating QDs with ligands containing thiazole or related thiol functionalities, their solubility, stability, and biocompatibility can be tailored for applications in biological imaging. nih.govnih.govresearchgate.net The acrylonitrile portion, meanwhile, can be polymerized or further functionalized to impart additional properties.

Another key area is the formation of Self-Assembled Monolayers (SAMs) on surfaces, particularly gold. northwestern.edursc.org Thiol-containing derivatives of the thiazole core can spontaneously form highly ordered, single-molecule-thick layers on a gold substrate. rsc.orgmdpi.com These SAMs can fundamentally alter the properties of the surface, for instance, to protect it from corrosion or to create a specific interface for biosensing. mdpi.com By exposing a terminal functional group on the SAM, such as the nitrile or a modifiable part of the aryl ring, these surfaces can be designed to selectively bind to target analytes, forming the basis of highly sensitive chemical sensors. uni-halle.dejohnshopkins.eduscience24.com

Nanoscience ApplicationCore ConceptRelevance to this compound
Quantum Dot (QD) Functionalization Coating QDs with organic ligands to improve stability and add functionality.Thiol groups on the scaffold can bind to the QD surface, while the rest of the molecule provides solubility and sites for further modification. nih.govnih.gov
Self-Assembled Monolayers (SAMs) Spontaneous formation of ordered molecular layers on a substrate.Thiol-derivatized thiazoles can form stable SAMs on gold, creating functional surfaces for sensors or electronics. rsc.orgmdpi.com
Chemical Sensor Development Modifying a surface to selectively interact with a target analyte.SAMs of thiazolyl acrylonitrile derivatives can be designed to bind specific ions or molecules, causing a measurable electrical or optical signal. uni-halle.dejohnshopkins.edu
Nanofiber Fabrication Creating polymer fibers with nanoscale diameters via techniques like electrospinning.Acrylonitrile-containing copolymers can be electrospun and their surfaces chemically modified to anchor metal ions or other functional species. researchgate.net

Development of Smart Materials Based on Thiazolyl Acrylonitrile Scaffolds

"Smart materials" are materials that respond to external stimuli—such as light, temperature, pH, or the presence of a chemical species—in a predictable and often reversible manner. The thiazolyl acrylonitrile scaffold is an excellent platform for designing such materials due to its inherent electronic and photo-physical properties.

Chemosensors represent a major application. The nitrogen and sulfur atoms of the thiazole ring, along with the nitrile group, can act as binding sites for metal ions. Upon binding, the electronic structure of the molecule is perturbed, leading to a change in its fluorescence or color. nih.gov This has been exploited to create highly selective and sensitive sensors for toxic heavy metal ions like Pb²⁺ and Cd²⁺, or biologically important ions like Zn²⁺. nih.govacs.org The response can be a "turn-on" or "turn-off" of fluorescence, or a ratiometric shift in the emission wavelength, which can often be detected by the naked eye. acs.orgresearchgate.net

Another exciting frontier is the development of photochromic materials . These materials change color upon exposure to light of a specific wavelength and can revert to their original state with a different wavelength of light or upon heating. nih.gov Research has shown that incorporating thiazole rings into certain molecular switches, like bicyclic aziridines, can produce robust photochromic behavior in both solution and the solid state. nih.govnih.gov The extended conjugation provided by the thiazolyl acrylonitrile system could be used to tune the absorption wavelengths and switching kinetics of such materials, making them suitable for applications in optical data storage, molecular switches, and "smart windows." mdpi.com

Furthermore, the acrylonitrile moiety can be readily copolymerized with other monomers. This allows for the creation of stimuli-responsive polymers where the thiazole unit is pendant to the main polymer chain. researchgate.net For example, a copolymer of acrylonitrile and N-(Thiazol-2-yl)methacrylamide has been synthesized, and its thermal properties investigated. researchgate.net Such polymers could be designed to change their solubility, shape, or release a payload in response to a specific trigger, such as a change in pH or temperature. nih.govyoutube.comrsc.org

Smart Material TypeStimulusResponsePotential Application
Chemosensor Presence of specific metal ions (e.g., Zn²⁺, CrO₄²⁻)Change in fluorescence or color nih.govnih.govacs.orgEnvironmental monitoring, medical diagnostics
Photochromic Material Light (UV/Visible)Reversible color change nih.govnih.govOptical switches, rewritable media, smart glass
Thermochromic Material TemperatureReversible color change researchgate.netTemperature sensors, safety indicators
pH-Responsive Polymer Change in pHChange in solubility or conformation nih.govTargeted drug delivery, smart coatings

The continued exploration of these research avenues promises to unlock the full potential of this compound, transforming it from a simple chemical building block into a cornerstone of advanced functional materials.

Q & A

Q. What are the standard synthetic routes for (E)-3-(Thiazol-4-yl)acrylonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including thiazole ring formation and Knoevenagel condensation. For example, the thiazole ring can be synthesized via α-haloketone and thiourea reactions, followed by acrylonitrile group introduction using aldehydes and nitriles. Temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., piperidine) are critical for optimizing yields and stereoselectivity. Reaction progress is monitored via TLC and HPLC to ensure purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹). X-ray crystallography (e.g., using SHELX software) resolves spatial configurations, as seen in related thiazole-acrylonitrile derivatives .

Q. What are the common chemical reactions involving the acrylonitrile moiety in this compound?

The acrylonitrile group participates in nucleophilic additions (e.g., with amines) and cycloadditions. For example, Michael additions with thiols or alcohols under basic conditions yield functionalized derivatives. The nitrile group can also undergo hydrolysis to carboxylic acids under acidic or enzymatic conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fukui functions and dual descriptors identify reactive regions, while electrostatic potential maps reveal charge distribution. These insights correlate with experimental data, such as corrosion inhibition efficiency or biological activity, by linking electronic properties to interaction mechanisms .

Q. What crystallographic insights are critical for understanding the compound’s stability and intermolecular interactions?

Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For example, the E-configuration of the acrylonitrile group is confirmed by torsion angles > 170°. Non-covalent interactions (e.g., π-π stacking between thiazole rings or hydrogen bonding with solvent molecules) influence crystal stability and solubility .

Q. How do structural modifications impact the compound’s biological activity?

Substituents on the thiazole ring (e.g., nitro, bromo, or methyl groups) modulate bioactivity. For instance, nitro groups enhance electron-withdrawing effects, increasing affinity for enzymes like peroxiredoxin. Structure-activity relationship (SAR) studies combine synthetic modifications with in vitro assays (e.g., enzyme inhibition or cytotoxicity screening) to identify pharmacophores .

Q. What methodologies resolve contradictions in experimental vs. computational data for this compound?

Discrepancies in reaction yields or spectroscopic data are addressed by hybrid approaches. For example, QSPR models reconcile DFT-predicted reactivity with experimental inhibition efficiencies. Multivariate analysis (e.g., PCA) identifies outliers, while solvent effects are refined using COSMO-RS simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.